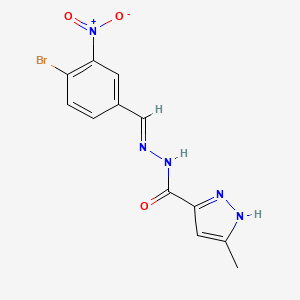
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-hydroxy-2,2-diphenylacetohydrazide
Overview
Description
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-hydroxy-2,2-diphenylacetohydrazide, also known as BPHA, is a chemical compound with potential applications in scientific research. BPHA is a hydrazone derivative that has been synthesized through a variety of methods and has shown promise in a range of research areas, including medicinal chemistry, organic synthesis, and materials science. In
Mechanism of Action
The mechanism of action of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-hydroxy-2,2-diphenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi, although the mechanism of action in these cases is not well understood.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of enzyme activity, and the inhibition of bacterial and fungal growth. This compound has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-hydroxy-2,2-diphenylacetohydrazide has several advantages for use in lab experiments, including its ease of synthesis, its stability, and its potential for use in a range of research areas. However, this compound also has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several potential future directions for research on N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-hydroxy-2,2-diphenylacetohydrazide. These include investigating its potential as an anti-cancer agent, exploring its use as a ligand for the synthesis of metal complexes, and investigating its potential as an inhibitor of bacterial and fungal growth. Other potential future directions include investigating its potential as an antioxidant and exploring its potential for use in materials science applications.
Conclusion
This compound, or this compound, is a hydrazone derivative that has shown promise in a range of scientific research areas, including medicinal chemistry, organic synthesis, and materials science. This compound has been synthesized through a variety of methods and has a range of potential applications. While the mechanism of action of this compound is not fully understood, it has been shown to have a range of biochemical and physiological effects. Future research on this compound could lead to new discoveries in a range of research areas.
Scientific Research Applications
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-hydroxy-2,2-diphenylacetohydrazide has shown potential in a range of scientific research areas, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent, with studies showing that it can induce apoptosis in cancer cells. In organic synthesis, this compound has been used as a building block for the synthesis of other compounds. In materials science, this compound has been used as a ligand for the synthesis of metal complexes.
properties
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-hydroxy-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O2/c24-21(16-18-10-4-1-5-11-18)17-25-26-22(27)23(28,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,28H,(H,26,27)/b21-16-,25-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQQKIKLJKABGQ-HKRWFOJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)\Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[2-(4-methoxy-3-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3894636.png)
![N-[5-(3-bromo-4,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B3894643.png)
![2-thiophenecarbaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B3894652.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B3894660.png)
![2-benzyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3894661.png)
![2-(4-methyl-1-piperazinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3894667.png)
![5-methyl-2-phenyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3894673.png)
![3-(5-{2-cyano-3-[(4-fluorophenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3894688.png)
![1-cyclopentyl-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B3894700.png)


![N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B3894718.png)